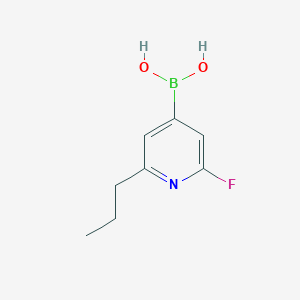
1-Chloropent-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropent-4-en-2-one is an organic compound with the molecular formula C₅H₇ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the first carbon and a double bond between the fourth and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropent-4-en-2-one can be synthesized through several methods. One common route involves the reaction of 2-chloroacetonitrile with allyltrimethylsilane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using readily available precursors. The process may include steps such as chlorination and subsequent purification to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloropent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloropent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloropent-4-en-2-one involves its reactivity with various biological and chemical entities. The chlorine atom and the double bond make it a versatile compound for forming new bonds and interacting with different molecular targets. Pathways involved may include nucleophilic attack on the carbonyl carbon or electrophilic addition to the double bond.
Comparison with Similar Compounds
4-Chloropent-3-en-2-one: Another chlorinated pentenone with a different position of the chlorine atom.
4-Chloropentan-2-one: A saturated analog without the double bond.
Properties
CAS No. |
100636-38-2 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
1-chloropent-4-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-2-3-5(7)4-6/h2H,1,3-4H2 |
InChI Key |
BNQGBULLSSEFID-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)

![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
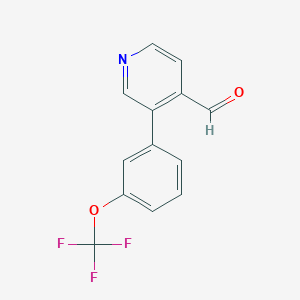
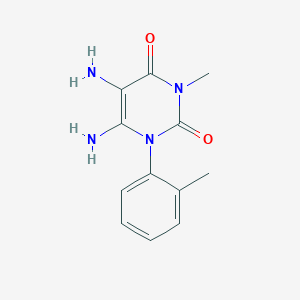
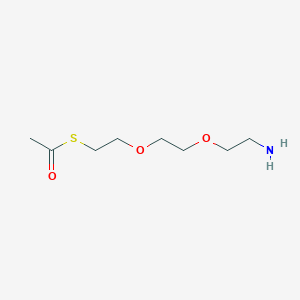


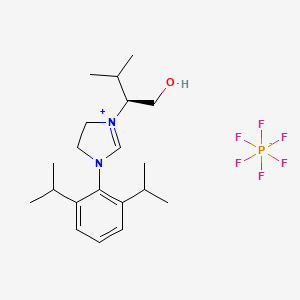
![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B14086378.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)
